
Stannyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannyl is a tin hydride and an inorganic radical.
科学的研究の応用
Cyclization Reactions : Stannyl anions are effective for generating aryl or vinyl anions, which react with carbonyl groups to yield cyclized products (Mori, Isono, Kaneta, & Shibasaki, 1993).
Synthesis of this compound Ethers : this compound ethers can be prepared by an acid-catalyzed reaction of alcohols with tributylstannane, useful for glycosylation reactions (Yamago, Yamada, Nishimura, Ito, Mino, & Yoshida, 2002).
Use as Radical Alkylating Agents : this compound enolates derived from aromatic ketones show promise as radical alkylating agents, enabling efficient coupling reactions (Miura, Fujisawa, Saito, Wang, & Hosomi, 2001).
Nucleophilic Behavior of this compound Anions : Studies using a stopped-flow technique suggest that this compound anions may act as nucleophiles in reactions with primary alkyl halides, which is a significant finding in the field of organometallic chemistry (Kugita, Wakasa, Tamura, & Hayashi, 1998).
Tandem Radical Cyclizations : O-stannyl ketyls have been investigated for tandem radical cyclizations, leading to the formation of complex polycyclic products (Enholm & Burroff, 1997).
Stannylcyclopropanation of Alkenes : Chromium-mediated reactions with diiodomethylstannanes can efficiently create stannylcyclopropanes, useful for organic synthesis (Murai, Taniguchi, Mizuta, & Takai, 2019).
特性
分子式 |
H3Sn |
|---|---|
分子量 |
121.73 g/mol |
InChI |
InChI=1S/Sn.3H |
InChIキー |
WFUJPKYTFSXASN-UHFFFAOYSA-N |
SMILES |
[SnH3] |
正規SMILES |
[SnH3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


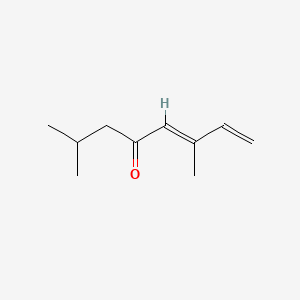
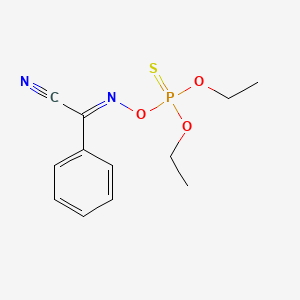
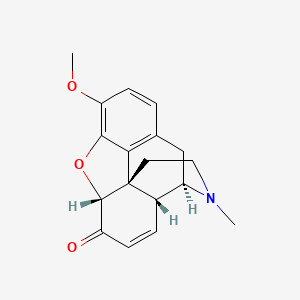



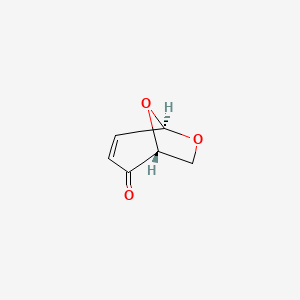

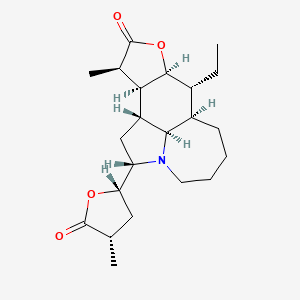
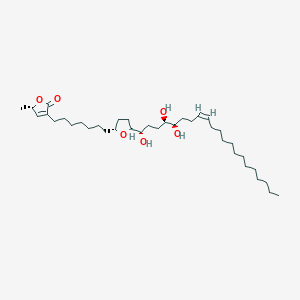

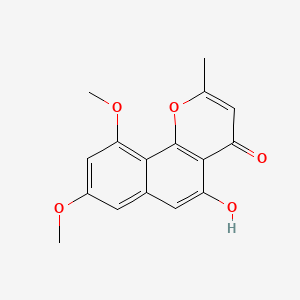
![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)
![[(4Z,6Z,10Z)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1234512.png)
